An In-depth Technical Guide to 4-Alkyloxetan-2-ones: A Case Study of 4-Methyloxetan-2-one
An In-depth Technical Guide to 4-Alkyloxetan-2-ones: A Case Study of 4-Methyloxetan-2-one
As extensive research for the specific compound "4-Hexyloxetan-2-one" yielded no distinct data, this technical guide has been developed based on a representative and well-characterized analogous compound: 4-Methyloxetan-2-one (also known as β-butyrolactone). The principles, analytical data, and experimental methodologies detailed herein are characteristic of 4-alkyloxetan-2-ones and provide a foundational understanding for researchers, scientists, and drug development professionals working with this class of β-lactones.
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactones, or oxetan-2-ones, are a class of four-membered cyclic esters that have garnered significant interest in the scientific community. Their strained ring system imparts a unique reactivity, making them valuable synthetic intermediates and conferring a range of biological activities.[1] Many natural products feature the β-lactone motif and exhibit potent bioactivities, including antibiotic and anticancer properties.[1] This guide focuses on the chemical structure, analysis, and synthesis of 4-alkyloxetan-2-ones, using 4-methyloxetan-2-one as a primary example to illustrate the core characteristics of this compound class.
Chemical Structure and Properties
The fundamental structure of a 4-alkyloxetan-2-one consists of a four-membered ring containing an ester functional group, with an alkyl substituent at the 4-position.
Table 1: General Properties of 4-Methyloxetan-2-one
| Property | Value | Reference |
| IUPAC Name | 4-methyloxetan-2-one | [2] |
| Synonyms | β-Butyrolactone, 3-Hydroxybutanoic acid β-lactone | [2][3] |
| CAS Number | 3068-88-0 | [2][3] |
| Molecular Formula | C4H6O2 | [2][3] |
| Molecular Weight | 86.09 g/mol | [3][4] |
| Appearance | Colorless liquid | |
| Boiling Point | 163-165 °C | |
| Density | 1.056 g/mL at 25 °C |
Spectroscopic and Analytical Data
The structural elucidation of 4-alkyloxetan-2-ones relies on a combination of spectroscopic techniques. The data presented below is for the representative compound, 4-methyloxetan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of β-lactones.
Table 2: 1H NMR Spectroscopic Data for 4-Methyloxetan-2-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| ~4.3 | Multiplet | 1H | CH at C4 | [5] |
| ~3.6 | Multiplet | 2H | CH2 at C3 | [5] |
| ~1.5 | Doublet | 3H | CH3 at C4 |
Table 3: 13C NMR Spectroscopic Data for 4-Methyloxetan-2-one
| Chemical Shift (δ) ppm | Assignment | Reference |
| ~170 | C=O (C2) | [6] |
| ~70 | CH (C4) | [6] |
| ~45 | CH2 (C3) | [6] |
| ~20 | CH3 | [6] |
Infrared (IR) Spectroscopy
The IR spectrum of a β-lactone is characterized by a strong absorption band for the carbonyl group at a higher wavenumber than that of less strained esters, a direct consequence of the ring strain.
Table 4: Key IR Absorption Bands for 4-Methyloxetan-2-one
| Wavenumber (cm-1) | Intensity | Assignment | Reference |
| ~1840 | Strong | C=O stretch (lactone) | [7] |
| ~1270 - 1050 | Strong | C-O-C stretch | [8] |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) | [9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data for 4-Methyloxetan-2-one
| m/z | Relative Intensity | Assignment | Reference |
| 86 | Moderate | [M]+ (Molecular ion) | [2] |
| 42 | High | [C2H2O]+ | [2] |
| 43 | Moderate | [C2H3O]+ | [2] |
Experimental Protocols: Synthesis of 4-Alkyloxetan-2-ones
A common and effective method for the synthesis of 4-alkyloxetan-2-ones is the intramolecular cyclization of a corresponding 3-hydroxycarboxylic acid.
General Synthesis of 4-Alkyloxetan-2-ones via Intramolecular Cyclization
Objective: To synthesize a 4-alkyloxetan-2-one from a 3-hydroxycarboxylic acid precursor.
Materials:
-
3-Hydroxyalkanoic acid
-
Benzenesulfonyl chloride
-
Pyridine
-
Diethyl ether
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve the 3-hydroxyalkanoic acid in pyridine at 0 °C.
-
Slowly add benzenesulfonyl chloride to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction by adding cold aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the desired 4-alkyloxetan-2-one.
Caption: General workflow for the synthesis of 4-alkyloxetan-2-ones.
Biological Activity and Signaling Pathways
β-Lactones are known for their diverse biological activities, which are often attributed to their ability to act as electrophiles and acylate biological nucleophiles, such as the serine residues in enzymes.
-
Antibiotic Activity: Some β-lactones exhibit antibiotic properties by inhibiting bacterial enzymes.[10]
-
Enzyme Inhibition: They are known inhibitors of various enzymes, including serine hydrolases and lipases, which are targets for drugs treating conditions like cancer, obesity, and diabetes.[10]
-
Antitumor Activity: Certain β-lactone-containing natural products have demonstrated potent antitumor activities.[1]
The mechanism of action often involves the nucleophilic attack of a key amino acid residue in the active site of a target enzyme on the carbonyl carbon of the β-lactone, leading to the opening of the strained ring and covalent modification of the enzyme.
Caption: Proposed mechanism of enzyme inhibition by 4-alkyloxetan-2-ones.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. beta-BUTYROLACTONE | C4H6O2 | CID 18303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxetanone, 4-methyl- [webbook.nist.gov]
- 4. 2-Oxetanone, 4-methyl- [webbook.nist.gov]
- 5. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
